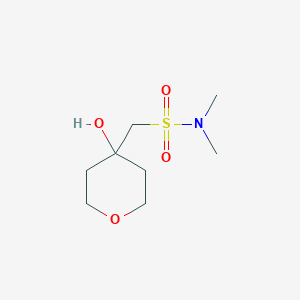![molecular formula C13H17BrO B2979547 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene CAS No. 1225897-51-7](/img/structure/B2979547.png)
5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene” is likely an organic compound containing a bromine atom and a tetrahydronaphthalene group . It’s likely to be used in chemical synthesis.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through free-radical additions to the corresponding alkenes . A laboratory synthesis could involve treating propanol with a mixture of hydrobromic and sulfuric acids .Molecular Structure Analysis
The molecular structure of this compound would likely include a bromopropane group attached to a tetrahydronaphthalene ring via an oxygen atom .科学的研究の応用
Photoreaction and Radical Cyclization
Photoreaction studies involving halomethyl substituted benzocyclic ketones, such as ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, demonstrate radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes. These reactions afford ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate or corresponding ring expansion products, illustrating the potential of halomethyl substituted compounds in synthesizing complex cyclic structures via photoreaction (Hasegawa, 1997).
Regioselectivity in Bromination
Research on the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene has been substantiated through quantum chemical studies and confirmed experimentally. The findings indicate a selective aromatic bromination at the methylene position, establishing conditions for bromination at specific positions of the benzannelated ring. This work provides insights into the selective functionalization of tetrahydronaphthalenes, offering pathways for the synthesis of novel compounds with potential stabilizing agents for cholera sera storage (Pankratov et al., 2004).
Hydrogen, Stacking, and Halogen Bonding Analysis
A study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide demonstrates the significance of hydrogen, stacking, and halogen bonding in stabilizing crystal packing. This analysis provides a comprehensive understanding of noncovalent interactions, contributing to the design of compounds with enhanced stability and desirable properties for various applications (Gouda et al., 2022).
Palladium(0) Coupling and Electrocyclic Ring Closure
The synthesis of chrysenes and other a-fused phenanthrenes through palladium(0) coupling followed by electrocyclic ring closure from 2-bromo-1-vinyl-3,4-dihydronaphthalene showcases the utility of this compound in constructing polycyclic hydrocarbons. This methodology highlights the potential of bromo-substituted tetrahydronaphthalenes in the synthesis of complex aromatic compounds (Gilchrist & Summersell, 1988).
Novel Retinoid X Receptor-Selective Retinoids
In the context of drug discovery, the tetrahydronaphthalene core has been utilized in the synthesis of novel retinoid X receptor-selective retinoids. These compounds, identified as potent RXR agonists, demonstrate the relevance of tetrahydronaphthalene derivatives in medicinal chemistry, particularly for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) (Faul et al., 2001).
特性
IUPAC Name |
5-(1-bromopropan-2-yloxy)-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGPXKVNHSXQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)OC1=CC=CC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

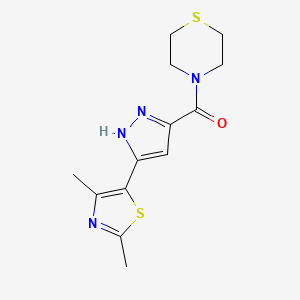

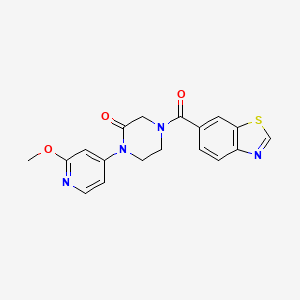

![3-({4-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}methyl)-1-ethyl-2-methyl-1H-indole](/img/structure/B2979474.png)
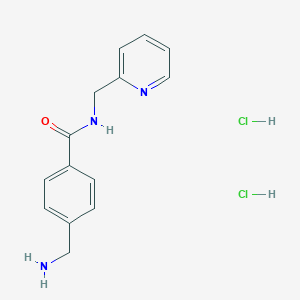

![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)
![6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2979483.png)
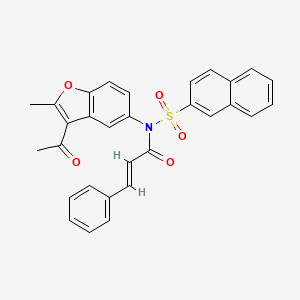
![N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2979485.png)
